![molecular formula C18H19NO B1420822 6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one CAS No. 1233641-89-8](/img/structure/B1420822.png)
6-cyclohexyl-2,9-dihydro-1H-carbazol-1-one
Overview
Description
6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one is a synthetic compound with the CAS Number: 1233641-89-8 . It has a linear formula of C18H19NO and a molecular weight of 265.35 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7-12,19-20H,1-3,5-6H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Synthesis and Functionalization
6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one and its derivatives are central to numerous synthetic pathways and functionalization strategies, contributing to advancements in material science, biomedical research, agrochemicals, and pharmaceutical industries. The annulative π-extension (APEX) reactions, particularly through C–H bond activation, have been instrumental in accessing fused aromatic systems from simple aromatic compounds, offering a streamlined approach for synthesizing functionalized materials. This method is noteworthy for its ability to eliminate the need for prefunctionalization steps, enabling late-stage modification of the functional molecule with desired molecular properties. Carbazoles, due to their unique photophysical properties, find extensive use in photovoltaic cells, biomedical imaging, and fluorescent polymers (Dinda, Bhunia, & Jana, 2020).
Antioxidant Properties and Synthesis
Carbazole alkaloids like carquinostatin A, carbazomadurin A, and carbazomadurin B, alongside related carbazoles, have been synthesized and evaluated for their antioxidant activities. The syntheses of these compounds involve intricate steps such as an allene-mediated electrocyclic reaction, crucial for constructing a highly substituted carbazole ring. The antioxidant activities of these compounds were assessed using various assays, revealing that the phenolic carbazole core, particularly with hydroxyl groups at specific positions, plays a significant role in antioxidant activity. This suggests potential pathways for designing and developing novel antioxidants (Hieda, 2017).
Photophysical Properties and Applications
Carbazole-based molecules, especially those with donor-acceptor (D-A) structures, are pivotal in light-emitting applications. The diverse structures of molecules containing carbazole units and their bipolar charge transport properties make them crucial in the field of organic electronics. Carbazole-based materials are significant in various applications, including organic light-emitting diodes (OLEDs), capacitors, and memory devices. Their properties and performance in OLEDs, particularly in TADF applications and as host material in phosphorescence OLEDs, underscore their importance in the development of advanced electronic devices (Ledwon, 2019).
Safety and Hazards
properties
IUPAC Name |
6-cyclohexyl-2,9-dihydrocarbazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-17-8-4-7-14-15-11-13(12-5-2-1-3-6-12)9-10-16(15)19-18(14)17/h4,7,9-12,19H,1-3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBQIFFRSMMCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3C=CCC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677356 | |
Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233641-89-8 | |
Record name | 6-Cyclohexyl-2,9-dihydro-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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